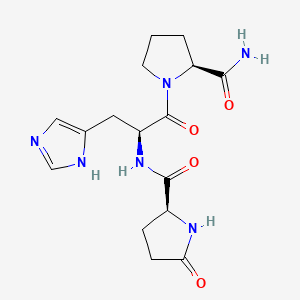
Cadmium116
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium-116 is an isotope of cadmium, a transition metal with the atomic number 48. This isotope has a mass number of 116, meaning it contains 48 protons and 68 neutrons. Cadmium-116 is notable for its stability and its role in various scientific applications, particularly in the field of nuclear physics and materials science .
準備方法
Synthetic Routes and Reaction Conditions: Cadmium-116 can be enriched through various isotopic separation techniques. One common method involves the use of gas centrifuges, which exploit the slight differences in mass between isotopes to separate them. Another method is electromagnetic separation, which uses magnetic fields to differentiate isotopes based on their mass-to-charge ratios .
Industrial Production Methods: Industrial production of cadmium-116 typically involves the processing of cadmium ores, such as greenockite (cadmium sulfide). The ore is first roasted to convert it into cadmium oxide, which is then reduced with carbon to produce metallic cadmium. The cadmium is then subjected to isotopic enrichment processes to obtain cadmium-116 .
Types of Reactions:
Oxidation: Cadmium-116 can undergo oxidation to form cadmium oxide (CdO).
Reduction: Cadmium-116 can be reduced from its oxide form using reducing agents such as hydrogen or carbon.
Common Reagents and Conditions:
Oxidation: Oxygen gas at temperatures around 300°C.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Complexing agents such as ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium.
Substitution: Various cadmium complexes depending on the substituent.
科学的研究の応用
Cadmium-116 is extensively used in scientific research, particularly in the study of neutrinoless double-beta decay. This isotope is a favorable candidate for such studies due to its high decay energy and the possibility of industrial enrichment . Additionally, cadmium-116 is used in the production of cadmium tungstate (CdWO₄) scintillators, which are employed in particle physics experiments to detect ionizing radiation .
In the field of materials science, cadmium-116 is used in the development of advanced materials with unique optical and electronic properties. Its applications extend to catalysis, solar cells, and nanotechnology.
作用機序
The mechanism by which cadmium-116 exerts its effects is primarily through its interactions at the atomic and subatomic levels. In neutrinoless double-beta decay experiments, cadmium-116 undergoes a nuclear transition that is not allowed by the standard model of particle physics. This transition involves the emission of two electrons without the accompanying neutrinos, providing insights into the fundamental properties of neutrinos and the conservation of lepton number .
At the molecular level, cadmium-116 can interact with various cellular components, including proteins and DNA. These interactions can lead to oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .
類似化合物との比較
Cadmium-112: Used in the production of cadmium-based quantum dots and in nuclear medicine.
Cadmium-114: Employed in the study of nuclear structure and reactions.
Cadmium-113: Utilized in neutron capture therapy and as a neutron absorber in nuclear reactors.
Cadmium-116 stands out due to its high decay energy and the feasibility of its enrichment, making it a valuable tool in cutting-edge scientific research.
特性
CAS番号 |
14390-59-1 |
|---|---|
分子式 |
C36H69CeO6 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



